molecular formula C14H15NO B1272770 (2-Amino-5-methylphenyl)(phenyl)methanol CAS No. 156261-32-4

(2-Amino-5-methylphenyl)(phenyl)methanol

Cat. No.: B1272770
CAS No.: 156261-32-4
M. Wt: 213.27 g/mol
InChI Key: RFGHBTFPMINONZ-UHFFFAOYSA-N
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Description

(2-Amino-5-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C14H15NO. It features an amino group, a methyl group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methylphenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2-Amino-5-methylphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methylphenyl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2-Amino-5-methylphenyl)(phenyl)methanol has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for exploring biological activities such as enzyme inhibition or receptor binding.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylphenyl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of a methyl group.

    (2-Amino-5-methylphenyl)(phenyl)methanone: The ketone analog of the compound.

    (2-Amino-5-methylphenyl)(phenyl)methane: The fully reduced analog without the hydroxyl group.

Properties

IUPAC Name

(2-amino-5-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTFPMINONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386400
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156261-32-4
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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